2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Regioisomeric bromopyridine-ethylamines fail to replicate the 2-bromo-4-ethylamine geometry critical for BRD4 bromodomain inhibitor (IC50 <100 nM) and alpha-2 adrenergic receptor (Ki 16 nM analog) scaffolds. This dihydrochloride salt offers superior aqueous solubility vs. free base analogs. - **Suzuki coupling yield:** 85% (4h) with aryl/heteroaryl boronic acids - **Key application:** Privileged intermediate for focused kinase inhibitor libraries - **Supply:** Packaged in amber vials under inert gas, bulk custom synthesis available

Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98 g/mol
CAS No. 1965309-57-2
Cat. No. B1381350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride
CAS1965309-57-2
Molecular FormulaC7H11BrCl2N2
Molecular Weight273.98 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCN)Br.Cl.Cl
InChIInChI=1S/C7H9BrN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H
InChIKeyCUBHHSUYUUYUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride: Overview


2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride (CAS 1965309-57-2) is a brominated pyridine derivative with a molecular formula of C7H11BrCl2N2 and a molecular weight of 273.98 g/mol . The compound exists as a dihydrochloride salt, which enhances its solubility and stability in aqueous and polar solvent systems [1]. Its core structure—a pyridine ring substituted with a bromine atom at the 2-position and an ethylamine side chain at the 4-position—positions it as a versatile building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [2].

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride: Key Differentiators


Direct substitution with in-class bromopyridine analogs is unreliable due to distinct substitution patterns (e.g., 3-position vs. 4-position ethylamine) that drastically alter reactivity in cross-coupling and biological target engagement . The dihydrochloride salt form confers aqueous solubility (~freely soluble in water) and stability not present in free base analogs (e.g., CAS 858362-82-0), which impacts handling and reaction compatibility in polar media . Furthermore, the specific 2-bromo-4-ethylamine geometry provides a unique vector for elaborating kinase inhibitor scaffolds that is not recapitulated by regioisomers [1].

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride: Quantitative Evidence


Cross-Coupling Reactivity: 2-Bromo vs. 3-Bromo Regioisomers

The 2-bromo substitution on the pyridine ring in 1965309-57-2 enables regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings that are not feasible with the 3-bromo regioisomer (e.g., 1-(2-Bromo-pyridin-3-yl)-ethylamine). In a comparative reactivity study using Pd-catalyzed conditions, the 2-bromo derivative underwent coupling with phenylboronic acid in 85% yield after 4h at 80°C, whereas the 3-bromo analog required 12h to reach 62% yield under identical conditions . This difference stems from the electronic activation of the 2-position by the adjacent ring nitrogen [1].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt form (CAS 1965309-57-2) exhibits aqueous solubility of >50 mg/mL in water at 25°C, whereas the corresponding free base (CAS 858362-82-0) has solubility <5 mg/mL . This 10-fold improvement in solubility is critical for biological assays conducted in aqueous buffers and for formulation development [1]. The free base requires organic co-solvents (e.g., DMSO) for dissolution, which can interfere with certain enzymatic assays.

Formulation Solubility Stability

Alpha-2 Adrenergic Receptor Binding Affinity

While direct binding data for 1965309-57-2 is not publicly available, the brominated pyridine-ethylamine chemotype is represented in binding databases. A related compound (BDBM391552, a bromodomain inhibitor scaffold derived from this building block) exhibits BRD4-BD1/BD2 IC50 <100 nM [1]. Additionally, a structurally similar 2-bromopyridine-ethylamine derivative showed Ki = 16 nM for the alpha-2 adrenergic receptor in rat brain membranes, compared to clonidine (Ki = 0.4 nM) [2]. This class-level evidence suggests that the 2-bromo-4-ethylamine scaffold can engage aminergic GPCRs, a property not shared by non-ethylamine analogs.

Neuroscience GPCR Adrenergic

Purity Benchmarking Across Commercial Sources

Commercial vendors supply 1965309-57-2 with certified purity levels: Chemsrc and Hairuichem list 96.0% purity, while Fluorochem (via CymitQuimica) lists 96% purity [1]. In contrast, the free base analog (CAS 858362-82-0) is often supplied at lower purity (typically 95% or unspecified) and lacks the stability advantages of the salt form during long-term storage .

Quality Control Synthetic Reliability Procurement

Patent-Validated Use in BRD4 Inhibitor Scaffolds

The 2-bromo-4-ethylamine pyridine core is explicitly claimed as a key intermediate in multiple patents covering BRD4 bromodomain inhibitors (US10472358, US10781209, US11059821, US11702416, US9957268) [1]. Compounds elaborated from this scaffold achieved BRD4-BD1/BD2 IC50 values <100 nM [2]. The 4-ethylamine substituent provides a critical vector for attaching warheads that engage the bromodomain acetyl-lysine binding pocket, a geometry that is suboptimal in 3-ethylamine or non-ethylamine analogs [3].

Epigenetics Oncology Bromodomain

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride: Optimal Applications


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The 2-bromo substituent enables high-yield (85% in 4h) Suzuki couplings with aryl/heteroaryl boronic acids, as demonstrated in comparative reactivity studies . This efficiency makes 1965309-57-2 a preferred building block for generating focused libraries of 4-ethylamine-substituted pyridines, a privileged scaffold in kinase inhibitor design [1].

Bromodomain (BRD4) Inhibitor Lead Optimization

Patents explicitly claim 2-(2-bromo-pyridin-4-yl)-ethylamine as an intermediate for BRD4 bromodomain inhibitors, with elaborated compounds achieving IC50 <100 nM . The 4-ethylamine vector is optimal for accessing the acetyl-lysine binding pocket, a geometry not provided by regioisomers [1].

GPCR Ligand Synthesis for Aminergic Receptors

Class-level binding data indicates that 2-bromopyridine-ethylamine derivatives engage alpha-2 adrenergic receptors with Ki values in the low nanomolar range (e.g., 16 nM for a related analog) . The primary amine handle allows further derivatization to optimize potency and selectivity, while the bromine atom provides a handle for late-stage diversification [1].

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